Benzyl Penicillin Sodium Salt
Description
Properties
CAS No. |
69-57-8 |
|---|---|
Molecular Formula |
C16H18N2NaO4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1 |
InChI Key |
XFGIVHXZEANRAL-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
density |
1.41 (NTP, 1992) - Denser than water; will sink |
melting_point |
408 to 414 °F (decomposes) (NTP, 1992) |
Other CAS No. |
69-57-8 1406-05-9 |
physical_description |
Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992) |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |
Related CAS |
61-33-6 (Parent) |
solubility |
50 to 100 mg/mL at 77 °F (NTP, 1992) |
Synonyms |
Benpen Benzylpenicillin Benzylpenicillin Potassium Coliriocilina Crystapen Or-pen Parcillin Pekamin Pengesod Penibiot Penicilina G Llorente Penicillin G Penicillin G Jenapharm Penicillin G Potassium Penicillin G Sodium Penicillin Grünenthal Penilevel Peniroger Pfizerpen Sodiopen Sodipen Sodium Benzylpenicillin Sodium Penicillin Unicilina Ursopen Van-Pen-G |
Origin of Product |
United States |
Preparation Methods
Penicillin G sodium is typically prepared through fermentation processes involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin G. The isolated penicillin G is then converted to its sodium salt form by reacting it with sodium hydroxide . Industrial production methods involve large-scale fermentation and sophisticated purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Penicillin G sodium undergoes various chemical reactions, including:
Hydrolysis: Penicillin G sodium can be hydrolyzed by β-lactamases, leading to the formation of penicilloic acid.
Oxidation: It can be oxidized to form penicilloic acid derivatives.
Substitution: Penicillin G sodium can undergo substitution reactions with nucleophiles, leading to the formation of different penicillin derivatives.
Common reagents used in these reactions include β-lactamases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are penicilloic acid and its derivatives .
Scientific Research Applications
Penicillin G sodium has a wide range of scientific research applications:
Chemistry: It is used as a standard antibiotic in various chemical assays and experiments.
Biology: Penicillin G sodium is used in cell culture studies to prevent bacterial contamination.
Medicine: It is extensively used in clinical settings to treat bacterial infections.
Industry: Penicillin G sodium is used in the dairy industry to treat mastitis in dairy cows.
Mechanism of Action
Penicillin G sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall and inhibits the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains . This inhibition leads to the weakening of the cell wall and eventually causes cell lysis due to osmotic pressure .
Comparison with Similar Compounds
Chemical Structure and Properties
Penicillin G Sodium (C₁₆H₁₇N₂NaO₄S), also known as benzylpenicillin sodium, is a narrow-spectrum β-lactam antibiotic derived from Penicillium fungi. Its structure includes a β-lactam ring fused to a thiazolidine ring and a benzyl side chain, critical for its antibacterial activity . The sodium salt form enhances solubility in aqueous solutions, making it suitable for intravenous (IV) or intramuscular (IM) administration. It has a molecular weight of 356.37 g/mol and a CAS registry number of 69-57-8 .
Mechanism of Action
Penicillin G Sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby disrupting peptidoglycan cross-linking. This bactericidal activity is most effective against Gram-positive bacteria (e.g., Streptococcus, Staphylococcus) and some Gram-negative pathogens (e.g., Neisseria meningitidis) . Its efficacy is reduced against β-lactamase-producing organisms, as the enzyme hydrolyzes the β-lactam ring .
Pharmacokinetics
- Half-life : 3.2 hours in adults, necessitating frequent dosing .
- Stability : Stable in polyvinyl chloride (PVC) reservoirs for up to 24 hours at 25°C, ensuring compatibility in clinical settings .
Comparison with Similar Compounds
Penicillin V and Its Potassium Salt
| Parameter | Penicillin G Sodium | Penicillin V Potassium |
|---|---|---|
| Structure | Benzyl side chain | Phenoxymethyl side chain |
| Acid Stability | Poor (IV/IM only) | High (oral bioavailability) |
| Spectrum | Narrow (Gram-positive focus) | Similar to Penicillin G |
| Half-life | 3.2 hours | 1.0 hour |
Penicillin V’s phenoxymethyl group confers acid stability, enabling oral use, whereas Penicillin G requires parenteral administration .
Anti-Staphylococcal Penicillins (Nafcillin, Methicillin, Oxacillin)
Nafcillin and methicillin resist β-lactamase due to bulky side chains, making them superior for methicillin-sensitive Staphylococcus aureus (MSSA). Oxacillin shows partial susceptibility to enzymatic degradation .
Aminopenicillins (Ampicillin)
| Parameter | Penicillin G Sodium | Ampicillin |
|---|---|---|
| Side Chain | Benzyl | Amino group (+ Gram-negative coverage) |
| Spectrum | Narrow (Gram-positive) | Extended (Enterobacteriaceae, Listeria) |
| β-Lactamase Susceptibility | High | High (requires combos with inhibitors) |
Cephalosporins (Ceftriaxone)
Ceftriaxone’s expanded spectrum and longer half-life make it preferable for empiric therapy in sepsis or pneumonia .
Benzathine Penicillin vs. Sodium Penicillin
Benzathine penicillin maintains prolonged low plasma levels, reducing dosing frequency but delaying peak efficacy .
Research Findings and Data Tables
Hydrolysis by Penicillinase
| Compound | % Hydrolyzed by Penicillinase |
|---|---|
| Penicillin G Sodium | 100% |
| Nafcillin | <10% |
| Methicillin | <10% |
| Oxacillin | ~15% |
Pharmacokinetic Parameters
| Compound | Half-life (hours) | Renal Clearance (mL/min) |
|---|---|---|
| Penicillin G Sodium | 3.2 | 400–600 |
| Ceftriaxone | 8.0 | 15–20 |
| Procaine Penicillin G | 3.2 | 400–600 |
Clinical Efficacy Ratings
| Compound | Patient Efficacy Rating (10-point scale) |
|---|---|
| Penicillin G Sodium | 10.0 |
| Ceftriaxone | 8.6 |
Biological Activity
Penicillin G sodium, also known as benzylpenicillin, is a widely used antibiotic that plays a crucial role in treating various bacterial infections. Its biological activity is primarily attributed to its mechanism of action, spectrum of activity, and clinical efficacy against specific pathogens. This article delves into the biological activity of Penicillin G sodium, supported by recent research findings, case studies, and relevant data.
Penicillin G sodium exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. This binding disrupts the cross-linking of peptidoglycan layers, leading to cell lysis and death due to osmotic pressure imbalances . The compound is particularly effective against Gram-positive bacteria and some Gram-negative species.
Spectrum of Activity
Penicillin G sodium has a narrow spectrum of activity, predominantly targeting:
- Gram-positive bacteria : Staphylococcus spp., Streptococcus spp., and Enterococcus spp.
- Some Gram-negative bacteria : Neisseria gonorrhoeae and Neisseria meningitidis.
The minimum inhibitory concentrations (MICs) for various pathogens demonstrate its effectiveness:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - >32 |
| Streptococcus pneumoniae | ≤0.12 |
| Neisseria gonorrhoeae | ≤0.03 |
| Bacillus cereus | ≥2 |
| Pseudomonas aeruginosa | ≥512 |
These values indicate that while Penicillin G is highly effective against certain organisms, resistance mechanisms such as beta-lactamase production can limit its use against others .
Treatment of Leptospirosis
A notable study compared the efficacy of intravenous ceftriaxone with sodium penicillin G in treating severe leptospirosis. In this randomized trial involving 173 patients, both antibiotics demonstrated equivalent effectiveness in terms of fever resolution time and survival rates. The median duration of fever was three days for both treatment groups, highlighting Penicillin G's continued relevance in managing severe infections .
Otosyphilis Treatment Outcomes
Penicillin G sodium has also been studied in the context of otosyphilis, a condition associated with hearing loss. In a cohort study involving 34 patients treated with Penicillin G, clinical outcomes were assessed one year post-treatment. The results indicated:
- Improvement in clinical symptoms : 52.9% reported improvement.
- Audiogram outcomes : 32.4% showed audiometric improvement.
These findings underscore the antibiotic's efficacy in treating syphilis-related complications .
Stability and Storage
Research on the stability of Penicillin G sodium solutions indicates that it remains chemically stable when stored under appropriate conditions (e.g., at 5°C). A study found that solutions diluted to 2,500 or 50,000 units/mL maintained over 90% recovery after 21 days when stored in PVC bags . This stability is crucial for ensuring therapeutic efficacy during treatment.
Recent Innovations
Recent studies have explored modifications to enhance the antibacterial properties of Penicillin G sodium. For instance, conjugation with silver ions has shown improved activity against both Gram-positive and Gram-negative bacteria compared to Penicillin G alone. This modification could lead to new therapeutic formulations with broader efficacy against resistant strains .
Q & A
Q. What gaps exist in understanding Penicillin G sodium’s immunomodulatory effects during prolonged therapy?
- Methodological Answer: Profile cytokine levels (e.g., IL-6, TNF-α) in ex vivo whole-blood models treated with Penicillin G sodium. Compare with transcriptomic data from patient PBMCs to identify immune pathway modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
